1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid
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Overview
Description
1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid is a naturally occurring sugar acid found in various plants and animals. It is a structural isomer of glucuronic acid and plays a pivotal role as a constituent of the glycosaminoglycan family of polysaccharides . This compound is extensively used in biomedical research and pharmaceutical development due to its unique properties and applications.
Mechanism of Action
Target of Action
The primary target of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid is integrins , which are transmembrane receptors intimately linked with cell adhesion . Integrins play a crucial role in cell adhesion, cell proliferation, and cell migration .
Mode of Action
This compound interacts with its targets by binding with integrins. This binding facilitates their clustering and activation, thereby enabling the formation of crucial adhesions between cells and the extracellular matrix .
Biochemical Pathways
The compound plays a pivotal role as a constituent of the glycosaminoglycan (GAG) family of polysaccharides . It is involved in the synthesis of heparin, a glycosaminoglycan essential for blood clotting and wound healing . It also exhibits interactions with other proteins like laminin and fibronectin, both integral to the construction and upkeep of the extracellular matrix .
Result of Action
The molecular and cellular effects of this compound’s action include the formation of crucial adhesions between cells and the extracellular matrix . This facilitates cell adhesion, cell proliferation, and cell migration .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid plays a significant role in biochemical reactions, particularly in the synthesis of disaccharides and D-glucose-6-phosphate . It interacts with enzymes such as inositol synthase, which is crucial for the formation of inositol phosphates . Additionally, it is involved in the preparation of anionic surfactants, which are essential in various biochemical processes . The compound’s interactions with these enzymes and biomolecules highlight its importance in biochemical research.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It is a ubiquitous component of the extracellular matrix, contributing to cell adhesion, cell proliferation, and cell migration . By binding with integrins, it facilitates their clustering and activation, enabling the formation of crucial adhesions between cells and the extracellular matrix . This interaction significantly influences cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to integrins, transmembrane receptors that are intimately linked with cell adhesion . This binding facilitates the clustering and activation of integrins, which in turn triggers downstream signaling pathways that influence gene expression and cellular functions. Additionally, the compound’s acetyl groups protect hydroxyl groups during synthetic reactions, allowing for selective deprotection and further functionalization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under standard storage conditions, but its stability and degradation can vary depending on the experimental conditions . Long-term studies have shown that the compound maintains its activity over extended periods, although its effects on cellular function may diminish over time due to gradual degradation . These temporal effects are crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cell adhesion and proliferation without causing significant adverse effects . At higher doses, it can lead to toxic effects, including disruptions in cellular metabolism and gene expression . These dosage-dependent effects are important for determining the optimal concentration for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of disaccharides and D-glucose-6-phosphate . It interacts with enzymes such as inositol synthase, which is crucial for the formation of inositol phosphates . These interactions affect metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s ability to bind to integrins and other proteins facilitates its distribution within the extracellular matrix and other cellular compartments .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. The compound’s acetyl groups and other structural features direct it to particular organelles and compartments within the cell . These targeting signals and post-translational modifications are crucial for its function, as they ensure that the compound reaches the appropriate sites of action within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid can be synthesized through the acetylation of glucuronic acid derivatives. The process typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups .
Industrial Production Methods: Industrial production of this compound involves large-scale acetylation processes. The starting material, glucuronic acid, is reacted with acetic anhydride in the presence of a catalyst. The reaction mixture is then purified through crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form glucuronic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Glucuronic acid derivatives.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted glucuronic acid derivatives.
Scientific Research Applications
1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1,2,3,4-Tetra-O-acetyl-beta-D-glucose
- Methyl 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronate
- 2,3,4,6-Tetra-O-acetyl-D-galactopyranose
- Acetobromo-alpha-D-glucuronic acid methyl ester
Uniqueness: 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid is unique due to its specific role in the glycosaminoglycan family of polysaccharides and its extensive use in glucuronidation reactions. Its ability to facilitate integrin clustering and activation sets it apart from other similar compounds .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O11/c1-5(15)21-9-10(22-6(2)16)12(23-7(3)17)14(24-8(4)18)25-11(9)13(19)20/h9-12,14H,1-4H3,(H,19,20)/t9-,10-,11-,12+,14+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWVABAZBHDMEY-ZXPJVPCYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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